
(6-Bromo-2H-1,3-benzodioxol-5-YL)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-2H-1,3-benzodioxol-5-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C8H6BrClO4S and a molecular weight of 313.55 g/mol . This compound is known for its unique structure, which includes a bromine atom and a methanesulfonyl chloride group attached to a benzodioxole ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of (6-Bromo-2H-1,3-benzodioxol-5-YL)methanesulfonyl chloride typically involves the reaction of (6-Bromo-2H-1,3-benzodioxol-5-YL)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
(6-Bromo-2H-1,3-benzodioxol-5-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The bromine atom can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The benzodioxole ring can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include bases like pyridine, oxidizing agents like N-bromosuccinimide (NBS), and reducing agents like lithium aluminum hydride (LiAlH4) . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(6-Bromo-2H-1,3-benzodioxol-5-YL)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (6-Bromo-2H-1,3-benzodioxol-5-YL)methanesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The bromine atom can also participate in halogen bonding, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
(6-Bromo-2H-1,3-benzodioxol-5-YL)methanesulfonyl chloride can be compared with other similar compounds, such as:
(6-Bromo-2H-1,3-benzodioxol-5-YL)methanol: This compound lacks the methanesulfonyl chloride group and has different reactivity and applications.
(6-Bromo-1,3-benzodioxol-5-YL)acetic acid: This compound has an acetic acid group instead of a methanesulfonyl chloride group, leading to different chemical properties and uses.
(6-Bromo-2H-1,3-benzodioxol-5-YL)methylcyclohexanone:
The uniqueness of this compound lies in its combination of a bromine atom and a methanesulfonyl chloride group, which provides distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H6BrClO4S |
|---|---|
Poids moléculaire |
313.55 g/mol |
Nom IUPAC |
(6-bromo-1,3-benzodioxol-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H6BrClO4S/c9-6-2-8-7(13-4-14-8)1-5(6)3-15(10,11)12/h1-2H,3-4H2 |
Clé InChI |
NSQGQCVWQUOIPI-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)CS(=O)(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


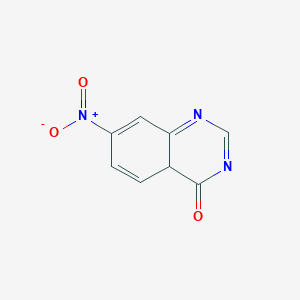
![4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one](/img/structure/B12353936.png)
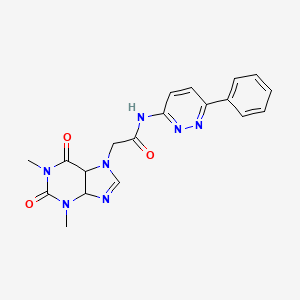
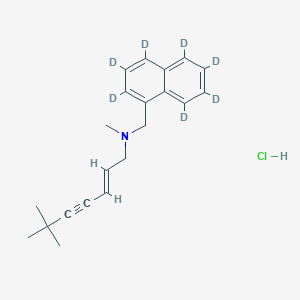
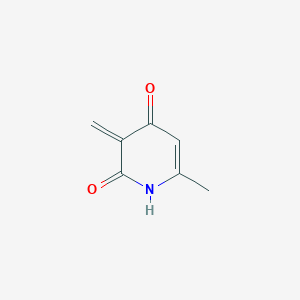

![7-chloro-2-[(E)-2-[3-[1-(cyclopropylmethylsulfanyl)-3-(2-propan-2-ylphenyl)propyl]phenyl]ethenyl]quinoline](/img/structure/B12353965.png)

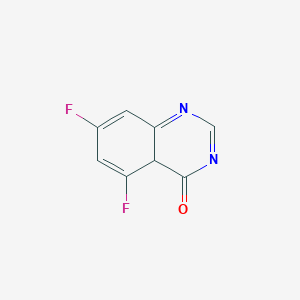

![1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine](/img/structure/B12353981.png)
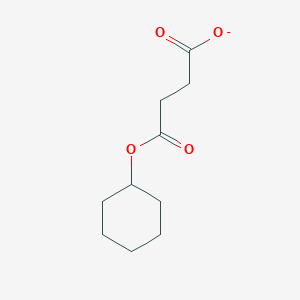
![zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron](/img/structure/B12353988.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione](/img/structure/B12353999.png)
